An In-depth Technical Guide to 4-(2-Fluorophenyl)-2-methylthiazole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(2-Fluorophenyl)-2-methylthiazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 4-(2-Fluorophenyl)-2-methylthiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and prospective therapeutic applications.
Core Compound Identification
| Identifier | Value |
| Chemical Name | 4-(2-Fluorophenyl)-2-methylthiazole |
| CAS Number | 1355248-06-4[1] |
| Molecular Formula | C₁₀H₈FNS |
| Molecular Weight | 193.24 g/mol |
| Chemical Structure | (A chemical structure diagram would be placed here in a formal whitepaper) |
Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Data not available | Experimental determination is required. |
| Boiling Point | Data not available | Experimental determination is required. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Data not available | The thiazole ring exhibits weak basicity. |
| Appearance | Data not available | Likely a solid at room temperature, based on related structures. |
Synthesis and Reactivity
The primary synthetic route for 4-aryl-2-methylthiazoles is the Hantzsch thiazole synthesis . This versatile method involves the condensation of an α-haloketone with a thioamide.
General Hantzsch Thiazole Synthesis Workflow
The synthesis of 4-(2-Fluorophenyl)-2-methylthiazole would logically follow the Hantzsch protocol. The workflow involves two key reactants: 2-bromo-1-(2-fluorophenyl)ethanone and thioacetamide.
Detailed Experimental Protocol (Proposed)
While a specific protocol for 4-(2-Fluorophenyl)-2-methylthiazole is not detailed in the provided search results, a general procedure based on the synthesis of analogous compounds can be outlined[2][3].
Materials:
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2-Bromo-1-(2-fluorophenyl)ethanone
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Thioacetamide
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Ethanol (or a similar solvent)
Procedure:
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Dissolve equimolar amounts of 2-bromo-1-(2-fluorophenyl)ethanone and thioacetamide in a suitable solvent, such as ethanol, in a round-bottom flask.
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The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure 4-(2-Fluorophenyl)-2-methylthiazole.
Spectral Characterization
Specific spectral data for 4-(2-Fluorophenyl)-2-methylthiazole is not available in the search results. The following sections describe the expected spectral characteristics based on the analysis of similar compounds[2][4].
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, the thiazole ring proton, and the methyl group protons. The protons on the fluorophenyl ring will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fluorophenyl) | 7.0 - 8.0 | Multiplets |
| Thiazole (C5-H) | ~7.0 | Singlet |
| Methyl (CH₃) | ~2.5 | Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbons of the thiazole ring, the fluorophenyl ring, and the methyl group. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom.
| Carbons | Expected Chemical Shift (ppm) |
| Thiazole (C2) | 160 - 170 |
| Thiazole (C4) | 145 - 155 |
| Thiazole (C5) | 110 - 120 |
| Aromatic (Fluorophenyl) | 115 - 165 (with C-F coupling) |
| Methyl (CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N (Thiazole) | 1600 - 1650 |
| C=C (Aromatic/Thiazole) | 1450 - 1600 |
| C-F | 1000 - 1400 |
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.04 g/mol for C₁₀H₈FNS). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the thiazole ring.
Potential Applications in Drug Development
Thiazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While the specific biological profile of 4-(2-Fluorophenyl)-2-methylthiazole is not yet reported, related fluorinated phenylthiazole derivatives have shown promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds can induce the expression of cytochrome P450 enzymes, such as CYP1A1, which is involved in their metabolic activation to cytotoxic species[3].
A related compound containing a fluorophenyl triazole moiety has been shown to induce apoptosis in breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway[5]. This suggests that 4-(2-Fluorophenyl)-2-methylthiazole could potentially exert anticancer effects through similar mechanisms.
Other Potential Biological Activities
Derivatives of thiazole have also been investigated for their potential in treating diabetes, with some showing α-amylase inhibition activity[2]. The versatile nature of the thiazole scaffold suggests that 4-(2-Fluorophenyl)-2-methylthiazole could be a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.
Conclusion
4-(2-Fluorophenyl)-2-methylthiazole is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While experimental data on its specific physicochemical properties and biological activities are currently limited, its synthesis is accessible through the well-established Hantzsch thiazole synthesis. Based on the activities of structurally related compounds, it represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological profile and to explore its potential as a drug candidate.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
